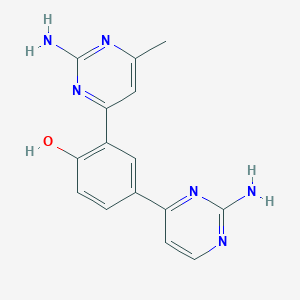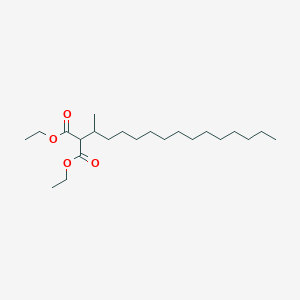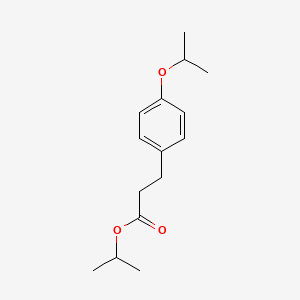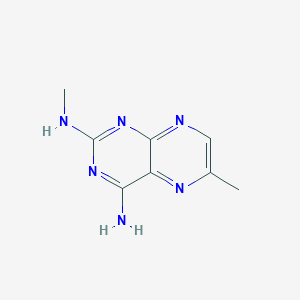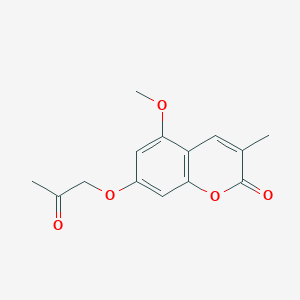
2H-1-Benzopyran-2-one, 5-methoxy-3-methyl-7-(2-oxopropoxy)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2H-1-Benzopyran-2-one, 5-methoxy-3-methyl-7-(2-oxopropoxy)- is a synthetic organic compound belonging to the benzopyran family. Benzopyrans are known for their diverse biological activities and are often used in medicinal chemistry. This particular compound is characterized by its unique structure, which includes a methoxy group, a methyl group, and an oxopropoxy group attached to the benzopyran core.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1-Benzopyran-2-one, 5-methoxy-3-methyl-7-(2-oxopropoxy)- can be achieved through various synthetic routes. One common method involves the Knoevenagel condensation reaction, followed by intramolecular transesterification. The reaction typically requires a base catalyst, such as piperidine, and is carried out in an organic solvent like ethanol. The reaction conditions include refluxing the mixture for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The process parameters, such as temperature, pressure, and solvent composition, are carefully controlled to achieve high purity and yield. The use of biocatalysts, such as alkaline protease from Bacillus licheniformis, has also been explored to enhance the selectivity and efficiency of the synthesis .
化学反応の分析
Types of Reactions
2H-1-Benzopyran-2-one, 5-methoxy-3-methyl-7-(2-oxopropoxy)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the methoxy or oxopropoxy groups, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of ethers or esters.
科学的研究の応用
2H-1-Benzopyran-2-one, 5-methoxy-3-methyl-7-(2-oxopropoxy)- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2H-1-Benzopyran-2-one, 5-methoxy-3-methyl-7-(2-oxopropoxy)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Inhibiting enzymes: Such as cyclooxygenase (COX) enzymes, leading to anti-inflammatory effects.
Scavenging free radicals: Acting as an antioxidant by neutralizing reactive oxygen species (ROS).
Modulating signaling pathways: Affecting pathways like the NF-κB pathway, which is involved in inflammation and immune responses.
類似化合物との比較
Similar Compounds
2H-1-Benzopyran-2-one, 7-methoxy-: Known for its use in medicinal chemistry and similar biological activities.
2H-1-Benzopyran-2-one, 6-methyl-: Another benzopyran derivative with distinct chemical properties and applications.
Uniqueness
2H-1-Benzopyran-2-one, 5-methoxy-3-methyl-7-(2-oxopropoxy)- is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. The presence of the methoxy, methyl, and oxopropoxy groups allows for diverse chemical modifications and potential therapeutic applications.
特性
CAS番号 |
183963-73-7 |
|---|---|
分子式 |
C14H14O5 |
分子量 |
262.26 g/mol |
IUPAC名 |
5-methoxy-3-methyl-7-(2-oxopropoxy)chromen-2-one |
InChI |
InChI=1S/C14H14O5/c1-8-4-11-12(17-3)5-10(18-7-9(2)15)6-13(11)19-14(8)16/h4-6H,7H2,1-3H3 |
InChIキー |
DVPIBEDIUPFSQH-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(C=C(C=C2OC)OCC(=O)C)OC1=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Phosphonic acid, [(2-iodoethoxy)methyl]-, bis(2,2,2-trifluoroethyl) ester](/img/structure/B12566510.png)
![Benzoic acid, 4-methoxy-, 2-[(phenylimino)methyl]phenyl ester](/img/structure/B12566518.png)
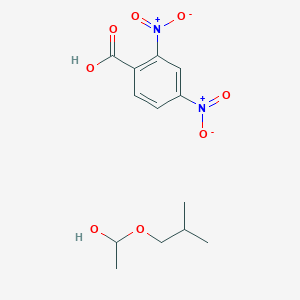
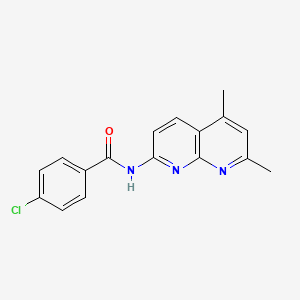
![Phosphonic acid, [[4-(methoxymethoxy)phenyl]methyl]-, diethyl ester](/img/structure/B12566543.png)


